molecular formula C11H14O2 B3247292 2-Isopropyl-4-methoxybenzaldehyde CAS No. 181035-59-6

2-Isopropyl-4-methoxybenzaldehyde

Cat. No.: B3247292
CAS No.: 181035-59-6
M. Wt: 178.23 g/mol
InChI Key: AGVBYJPOCRTSCS-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-4-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of 2-isopropyl-4-methoxybenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-isopropyl-4-methoxybenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-isopropyl-4-methoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield 2-isopropyl-4-methoxy-3-nitrobenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: 2-Isopropyl-4-methoxybenzoic acid.

    Reduction: 2-Isopropyl-4-methoxybenzyl alcohol.

    Substitution: 2-Isopropyl-4-methoxy-3-nitrobenzaldehyde.

Scientific Research Applications

2-Isopropyl-4-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but with a hydroxyl group instead of an isopropyl group.

    4-Methoxybenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

    2-Isopropylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness: 2-Isopropyl-4-methoxybenzaldehyde is unique due to the combined presence of both isopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, while the methoxy group is an electron-donating group, affecting the compound’s overall reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

4-methoxy-2-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVBYJPOCRTSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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